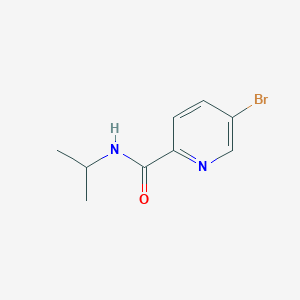

5-Bromo-N-isopropylpicolinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-propan-2-ylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-6(2)12-9(13)8-4-3-7(10)5-11-8/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBRIMFEDJWHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650073 | |

| Record name | 5-Bromo-N-(propan-2-yl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845305-90-0 | |

| Record name | 5-Bromo-N-(1-methylethyl)-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845305-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-(propan-2-yl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-N-isopropylpicolinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathway for 5-Bromo-N-isopropylpicolinamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a robust and widely utilized amide coupling reaction, starting from commercially available 5-bromopicolinic acid and isopropylamine. This document outlines the core chemical principles, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthesis Pathway: Amide Coupling

The most direct and common method for the synthesis of this compound is the coupling of 5-bromopicolinic acid with isopropylamine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid, enabling nucleophilic attack by the amine.

Two primary approaches for this amide bond formation are prevalent:

-

Peptide Coupling Reagent-Mediated Synthesis: This modern and efficient method utilizes coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the reaction under mild conditions. This approach is often preferred due to its high yields and selectivity.

-

Acyl Chloride-Mediated Synthesis (Schotten-Baumann type reaction): This traditional method involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the amine.

This guide will focus on the HATU-mediated coupling, as it represents a more contemporary and often higher-yielding approach.

Quantitative Data Summary

While specific yield and purity data for the direct synthesis of this compound is not extensively published, analogous reactions utilizing HATU for the coupling of substituted picolinic acids with amines report high efficiency.[1] The following table summarizes expected outcomes based on similar reported procedures.

| Parameter | Expected Value | Reference/Basis |

| Yield | 70-95% | Based on analogous HATU-mediated amide couplings of substituted picolinic acids.[1] |

| Purity | >95% | Achievable with standard purification techniques like column chromatography.[1] |

| Reaction Time | 2-4 hours | Typical for HATU-mediated couplings at room temperature. |

| Starting Material | 5-Bromopicolinic Acid | Commercially available.[2][3] |

| Starting Material | Isopropylamine | Commercially available. |

| Coupling Reagent | HATU | A common and effective peptide coupling reagent.[1][4] |

| Base | DIPEA or Triethylamine | Used to neutralize in-situ formed acids.[1] |

| Solvent | DMF or DCM | Common aprotic solvents for amide coupling reactions. |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is adapted from standard procedures for HATU-mediated amide bond formation.[1][4]

Materials:

-

5-Bromopicolinic acid

-

Isopropylamine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 5-bromopicolinic acid (1.0 eq.).

-

Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

-

Add HATU (1.1 eq.) to the solution, followed by DIPEA (2.0 eq.).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Slowly add isopropylamine (1.2 eq.) to the reaction mixture.

-

Continue to stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: Acyl Chloride-Mediated Synthesis

This two-step protocol involves the initial formation of the acyl chloride followed by amidation.

Step 2a: Synthesis of 5-Bromopicolinoyl Chloride

Materials:

-

5-Bromopicolinic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

A catalytic amount of DMF (if using oxalyl chloride)

-

Reflux condenser

Procedure:

-

In a round-bottom flask, suspend 5-bromopicolinic acid (1.0 eq.) in anhydrous DCM or toluene.

-

If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (2.0-3.0 eq.) or oxalyl chloride (1.5-2.0 eq.) to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude 5-bromopicolinoyl chloride is typically used in the next step without further purification.

Step 2b: Amidation with Isopropylamine

Materials:

-

Crude 5-bromopicolinoyl chloride

-

Isopropylamine

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Dissolve the crude 5-bromopicolinoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve isopropylamine (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

-

Cool the amine solution to 0 °C and slowly add the solution of 5-bromopicolinoyl chloride.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography as described in Protocol 1.

Visualizations

Synthesis Pathway Diagram

Caption: Synthesis of this compound via Amide Coupling.

Experimental Workflow: HATU-Mediated Coupling

Caption: Workflow for HATU-Mediated Synthesis.

References

An In-depth Technical Guide to 5-Bromo-N-isopropylpicolinamide: A Potential Kinase Modulator

Disclaimer: The following technical guide is a hypothetical characterization of 5-Bromo-N-isopropylpicolinamide. Due to the limited publicly available research on this specific compound, this document is constructed based on the known properties and activities of structurally related picolinamide derivatives. The experimental data and protocols presented herein are illustrative and intended to serve as a template for potential research and development.

Introduction

This compound is a halogenated pyridinecarboxamide derivative. The picolinamide scaffold is a recognized pharmacophore present in a variety of biologically active molecules. Picolinamide derivatives have been investigated for a range of therapeutic applications, including as inhibitors of enzymes such as vascular endothelial growth factor receptor 2 (VEGFR-2) kinase and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The presence of a bromine atom at the 5-position of the pyridine ring can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and may provide a vector for further chemical modification. The N-isopropyl group contributes to the overall steric and electronic profile of the molecule, which can be critical for target engagement. This guide provides a hypothetical characterization of this compound as a potential kinase inhibitor for applications in drug discovery and proteomics research.

Physicochemical Properties

A summary of the predicted and experimentally determined physicochemical properties of this compound is presented in Table 1. These properties are crucial for assessing the compound's suitability for biological assays and its potential as a drug candidate.

| Property | Value (Predicted/Hypothetical) | Method/Source |

| IUPAC Name | 5-bromo-N-propan-2-ylpyridine-2-carboxamide | - |

| CAS Number | 845305-90-0 | Chemical Abstracts Service |

| Molecular Formula | C9H11BrN2O | - |

| Molecular Weight | 243.11 g/mol | - |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | 110-115 °C | Differential Scanning Calorimetry (DSC) |

| Solubility | Soluble in DMSO, Methanol | Experimental Determination |

| LogP | 2.5 ± 0.5 | Calculated (e.g., using ChemDraw) |

| pKa | 1.8 ± 0.3 (pyridinium ion) | Calculated (e.g., using ACD/Labs Percepta) |

Table 1: Physicochemical Properties of this compound

Synthesis and Characterization

The synthesis of this compound can be achieved through a straightforward amidation reaction between a suitable picolinic acid derivative and isopropylamine. A representative synthetic scheme is outlined below.

-

Materials:

-

5-Bromopicolinoyl chloride

-

Isopropylamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

-

-

Procedure:

-

To a solution of 5-bromopicolinoyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of isopropylamine (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

-

-

Characterization:

-

The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Caption: Synthetic workflow for this compound.

Biological Activity (Hypothetical)

Based on the activity of similar picolinamide derivatives, we hypothesize that this compound may act as an inhibitor of a protein kinase, such as a receptor tyrosine kinase (RTK) involved in angiogenesis. For the purpose of this guide, we will consider its potential inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The inhibitory activity of this compound against VEGFR-2 can be determined using a variety of commercially available kinase assay kits (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound (test compound)

-

Staurosporine (positive control)

-

DMSO (vehicle control)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well microplates

-

Luminometer

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the test compound, VEGFR-2 kinase, and substrate in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

-

| Compound | VEGFR-2 IC50 (nM) (Hypothetical) |

| This compound | 150 |

| Staurosporine (Control) | 10 |

Table 2: Hypothetical In Vitro Inhibitory Activity against VEGFR-2

Mechanism of Action and Signaling Pathway

As a hypothetical VEGFR-2 inhibitor, this compound would likely exert its effects by blocking the binding of ATP to the kinase domain of the receptor. This would inhibit the autophosphorylation of the receptor and prevent the activation of downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Applications in Proteomics

Given its potential as a kinase inhibitor, this compound could be utilized as a chemical probe in proteomics studies. For instance, it could be functionalized with a reactive group and a reporter tag (e.g., biotin or a clickable alkyne) to enable activity-based protein profiling (ABPP) or chemical proteomics experiments. These approaches could be used to:

-

Identify off-target interactions: By capturing and identifying proteins that bind to the derivatized probe, one can assess the selectivity of the compound across the proteome.

-

Elucidate mechanisms of action: Identifying the direct binding partners of the compound can confirm its intended target and may reveal novel biological roles.

-

Target deconvolution: In phenotypic screens where the target is unknown, a bioactive compound like this could be used as bait to pull down its protein target(s).

Conclusion

While specific experimental data for this compound is currently limited, its chemical structure suggests potential as a modulator of biological pathways, particularly in the context of kinase inhibition. This hypothetical guide outlines a plausible characterization workflow, from synthesis and physicochemical analysis to biological evaluation and exploration of its mechanism of action. Further empirical studies are necessary to validate these hypotheses and fully elucidate the therapeutic and research potential of this compound.

5-Bromo-N-isopropylpicolinamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known chemical properties of 5-Bromo-N-isopropylpicolinamide. While this compound is available commercially for research purposes, detailed experimental data and biological activity studies are not extensively reported in publicly accessible literature. This document compiles the available information and highlights areas where further investigation is needed.

Core Chemical Properties

This compound is a brominated heterocyclic amide. The presence of the bromine atom and the picolinamide scaffold makes it a potential candidate for further chemical modifications and a subject of interest in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 845305-90-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₉H₁₁BrN₂O | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 243.1 g/mol | --INVALID-LINK-- |

| Predicted Boiling Point | 364.9 ± 27.0 °C | --INVALID-LINK-- |

| Predicted Density | 1.411 ± 0.06 g/cm³ | --INVALID-LINK-- |

| Experimental Melting Point | Not available in searched literature. | - |

| Solubility | Not available in searched literature. | - |

Spectroscopic Data

Table 2: Anticipated Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the isopropyl group (a doublet and a septet), and distinct aromatic protons on the pyridine ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the pyridine ring, and the carbons of the isopropyl group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II), as well as C-Br stretching vibrations. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight, and a characteristic isotopic pattern due to the presence of the bromine atom. |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not currently available in the searched scientific literature. However, general synthetic strategies for related picolinamide derivatives can provide a foundational approach.

General Synthesis Approach

The synthesis of N-substituted picolinamides often involves the coupling of a picolinic acid derivative with a corresponding amine. For this compound, a plausible synthetic route would involve the amidation of 5-bromopicolinic acid with isopropylamine.

Caption: Plausible synthetic route for this compound.

General Purification and Analytical Methods

Purification of related brominated aromatic compounds often utilizes techniques such as recrystallization or column chromatography. Analytical characterization would typically involve High-Performance Liquid Chromatography (HPLC) for purity assessment, coupled with the spectroscopic methods outlined in Table 2 for structural confirmation.

Biological Activity and Signaling Pathways

There is no information available in the searched literature regarding the biological activity or mechanism of action of this compound. Studies on other picolinamide derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[1] However, without specific data for the title compound, any discussion of its biological role would be purely speculative.

Due to the lack of data on biological targets and signaling pathways, the creation of a corresponding Graphviz diagram is not possible at this time.

Future Research Directions

The current body of public knowledge on this compound is limited. Future research efforts would be beneficial in the following areas:

-

Development and publication of detailed synthetic and purification protocols. This would enhance the accessibility and reproducibility of research involving this compound.

-

Thorough spectroscopic characterization. Comprehensive NMR, IR, and mass spectrometry data would provide a definitive structural confirmation and a valuable reference for future studies.

-

Investigation of its physicochemical properties. Experimental determination of its melting point, solubility in various solvents, and other physical constants would be valuable.

-

Screening for biological activity. A broad-based screening against various cell lines (e.g., cancer, microbial) and biological targets could uncover potential therapeutic applications.

-

Mechanism of action studies. Should any significant biological activity be identified, subsequent studies to elucidate the underlying signaling pathways and molecular targets would be a critical next step.

This document serves as a starting point for researchers interested in this compound. The identified gaps in the current literature represent opportunities for new and impactful research in the fields of synthetic chemistry, analytical chemistry, and drug discovery.

References

Spectroscopic and Synthetic Profile of 5-Bromo-N-isopropylpicolinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data and a general synthetic protocol for 5-Bromo-N-isopropylpicolinamide. The information herein is compiled from established principles of organic chemistry and spectroscopic analysis of analogous compounds, offering a foundational resource for the synthesis, characterization, and further investigation of this molecule in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of chemical shifts and fragmentation patterns of structurally related compounds, including brominated pyridines, N-substituted picolinamides, and isopropyl moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.60 | Doublet | 1H | H-6 (Pyridine) |

| ~8.10 | Doublet of Doublets | 1H | H-4 (Pyridine) |

| ~7.85 | Doublet | 1H | H-3 (Pyridine) |

| ~8.20 | Broad Singlet | 1H | N-H (Amide) |

| ~4.30 | Septet | 1H | C-H (Isopropyl) |

| ~1.30 | Doublet | 6H | CH₃ (Isopropyl) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (Amide) |

| ~152 | C-2 (Pyridine) |

| ~148 | C-6 (Pyridine) |

| ~140 | C-4 (Pyridine) |

| ~125 | C-3 (Pyridine) |

| ~120 | C-5 (Pyridine) |

| ~42 | C-H (Isopropyl) |

| ~22 | CH₃ (Isopropyl) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Sharp | N-H Stretch (Amide) |

| ~3100-3000 | Weak | C-H Stretch (Aromatic) |

| ~2970-2870 | Medium | C-H Stretch (Aliphatic) |

| ~1670 | Strong | C=O Stretch (Amide I) |

| ~1590, 1560, 1450 | Medium to Strong | C=C and C=N Stretching (Pyridine Ring) |

| ~1530 | Medium | N-H Bend (Amide II) |

| ~1100 | Medium | C-N Stretch |

| ~830 | Strong | C-H Out-of-plane Bend (Aromatic) |

| ~600 | Medium | C-Br Stretch |

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 242/244 | High | [M]⁺ and [M+2]⁺ (Molecular ion peak, bromine isotopes) |

| 184/186 | Medium | [M - C₃H₆]⁺ |

| 156/158 | Medium | [M - C₃H₇N]⁺ |

| 78 | Low | [C₅H₄N]⁺ |

| 43 | High | [C₃H₇]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following section outlines a general methodology for the synthesis and spectroscopic characterization of this compound. This protocol is based on standard organic synthesis techniques for amide bond formation.

Synthesis of this compound

Reaction: 5-Bromopicolinic acid + Isopropylamine → this compound

Materials:

-

5-Bromopicolinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Isopropylamine

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Acid Chloride Formation: To a solution of 5-bromopicolinic acid in anhydrous DCM, add a slight excess of thionyl chloride (or oxalyl chloride with a catalytic amount of DMF) at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 5-bromopicolinoyl chloride.

-

Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C. In a separate flask, dissolve isopropylamine and a slight excess of triethylamine in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

-

¹H and ¹³C NMR Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the purified solid product using either a potassium bromide (KBr) pellet or as a thin film on a salt plate using an FT-IR spectrometer.

-

Mass Spectrometry (MS): Analyze a sample of the purified product using a mass spectrometer with an electron ionization (EI) source to determine the molecular weight and fragmentation pattern.

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Synthetic and characterization workflow for this compound.

Potential Applications of 5-Bromo-N-isopropylpicolinamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-N-isopropylpicolinamide is a synthetic compound belonging to the picolinamide class of molecules. While specific research on this particular derivative is limited, the picolinamide scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1] The introduction of a bromine atom at the 5-position and an isopropyl group on the amide nitrogen can significantly influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide explores the potential applications of this compound by examining the established biological activities of structurally related picolinamide derivatives, focusing on their roles as potential anticancer and neurological agents.

Introduction: The Picolinamide Scaffold in Drug Discovery

Picolinamides, derivatives of picolinic acid, are a versatile class of compounds extensively explored in drug discovery. The pyridine nitrogen atom and the amide group can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets like enzymes and receptors.[1] Strategic substitution on the pyridine ring and the amide nitrogen allows for the fine-tuning of a molecule's properties to achieve desired therapeutic effects.

The presence of a bromine atom, as in this compound, is a common strategy in medicinal chemistry. Halogenation can enhance binding affinity to target proteins, improve metabolic stability, and increase cell membrane permeability.

This technical guide will delve into two primary areas where this compound could have significant potential: as an inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) for cancer therapy and as a negative allosteric modulator of metabotropic glutamate receptor 5 (mGluR5) for neurological disorders.

Potential Therapeutic Applications

Anticancer Activity via VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the signaling pathways leading to angiogenesis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. Several picolinamide-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors, exhibiting significant antiproliferative activity against various cancer cell lines.[1]

The general structure of these inhibitors often involves a central picolinamide core that binds to the ATP-binding site of the VEGFR-2 kinase domain. The substituents on the picolinamide scaffold play a crucial role in optimizing the binding affinity and overall efficacy.

Table 1: In Vitro Antiproliferative and Kinase Inhibitory Activities of Representative Picolinamide-Based VEGFR-2 Inhibitors

| Compound ID | Modification on Picolinamide Core | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | VEGFR-2 Kinase IC₅₀ (µM) | Reference |

| 8j | 4-(phenylethynyl) substitution | 12.5 | 20.6 | 0.53 | [1] |

| 8l | 4-(phenylethynyl) with fluoro substitution on phenyl ring | 13.2 | 18.2 | 0.29 | [1] |

| Sorafenib | (Reference Drug) | 19.3 | 29.0 | - | [1] |

| Axitinib | (Reference Drug) | 22.4 | 38.7 | - | [1] |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth or kinase activity.

Neurological Applications as mGluR5 Antagonists

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a significant role in synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, including anxiety, depression, and chronic pain. Picolinamide derivatives have been investigated as negative allosteric modulators (NAMs) of mGluR5, offering a potential therapeutic avenue for these conditions.

Table 2: In Vitro Inhibitory Activity of Representative Thiazole-2-carboxamide Analogues as mGluR5 Antagonists

| Compound ID | Core Structure | mGluR5 IC₅₀ (nM) | Reference |

| 6bc | Thiazole-2-carboxamide | 274 | [2] |

| 6bj | Thiazole-2-carboxamide | 159 | [2] |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of mGluR5 activity.

Synthesis and Characterization

General Synthetic Workflow

References

- 1. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of picolinamides and thiazole-2-carboxamides as mGluR5 (metabotropic glutamate receptor 5) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Methodological Guide to Discovering the Mechanism of Action for Novel Picolinamide Derivatives: The Case of 5-Bromo-N-isopropylpicolinamide

Disclaimer: As of late 2025, a comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in information regarding the specific mechanism of action, biological targets, and associated quantitative data for 5-Bromo-N-isopropylpicolinamide. This compound is primarily available from chemical suppliers as a research chemical or a synthetic building block.[1][2] The absence of dedicated studies indicates that its biological activity has not been fully characterized or published.

This guide, therefore, provides an in-depth technical framework for how researchers and drug development professionals would approach the discovery of the mechanism of action for a novel picolinamide derivative such as this compound. It outlines the common strategies, experimental protocols, and data interpretation methods used in the field.

The Picolinamide Scaffold in Drug Discovery

The picolinamide (pyridine-2-carboxamide) structure is a recognized "privileged scaffold" in medicinal chemistry. Its derivatives are known to serve as versatile building blocks for synthesizing molecules with a wide range of biological activities. The core structure can be readily modified, and the bromine atom at the 5-position of this compound is particularly useful for further chemical modifications, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), to create a diverse library of analogues for screening.[3] Picolinamide-based compounds have been successfully developed as inhibitors of enzymes, such as VEGFR-2, and as modulators of various cellular receptors.[3]

A General Workflow for Mechanism of Action (MoA) Discovery

The process of elucidating a compound's MoA is a systematic progression from identifying a biological effect to pinpointing the molecular target and the subsequent signaling cascade. The workflow for a novel compound like this compound would typically follow the logical steps illustrated below.

Caption: General workflow for discovering a compound's Mechanism of Action (MoA).

Key Experimental Protocols for Target Identification

To identify the direct molecular target(s) of this compound, several unbiased, proteome-wide techniques are employed. These methods do not require prior knowledge of the compound's target.

ABPP is a chemical proteomics strategy used to identify the protein targets of a compound within a complex proteome. It relies on affinity probes that covalently bind to the active sites of specific enzyme families.[4]

Methodology:

-

Probe Synthesis: An affinity probe is synthesized based on the this compound scaffold. This probe typically includes three components: a reactive group that covalently binds to the target, the core recognition moiety (the picolinamide structure), and a reporter tag (e.g., biotin or a fluorescent dye) for detection and enrichment.

-

Proteome Labeling: The probe is incubated with a cell lysate or live cells, allowing it to bind to its protein targets.

-

Competitive Displacement: In a parallel experiment, the proteome is pre-incubated with an excess of the parent compound (this compound) before adding the probe. If the compound binds to a specific target, it will block the probe from binding to that same site.

-

Enrichment and Identification: Biotin-tagged proteins are enriched using streptavidin beads. The enriched proteins from both the direct-labeling and competitive displacement experiments are digested into peptides.

-

Mass Spectrometry Analysis: The peptide samples are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). Proteins that are identified in the probe-only sample but show significantly reduced abundance in the competitively displaced sample are considered primary target candidates.

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

CETSA is a label-free method that relies on the principle of ligand-induced thermal stabilization of target proteins.[5] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.

Methodology:

-

Cell Treatment: Intact cells are treated with either the vehicle control or this compound.

-

Heating: The cell suspensions are divided into aliquots and heated to a range of different temperatures (e.g., 40°C to 70°C).

-

Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction (containing denatured proteins) by centrifugation.

-

Protein Quantification: The amount of a specific protein remaining in the soluble fraction at each temperature is quantified, typically by Western Blot or mass spectrometry (this proteome-wide version is called Thermal Proteome Profiling or TPP).

-

Melt Curve Generation: A "melting curve" is generated by plotting the soluble protein fraction as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates direct binding.

Presentation of Quantitative Data

Once target candidates are identified and validated, quantitative data from various assays are crucial for characterizing the compound's potency and selectivity. This data is best presented in tables for clear comparison.

Table 1: Hypothetical Biochemical Assay Data This table illustrates how data on the inhibition of a validated target enzyme would be presented.

| Compound | Target Enzyme | IC₅₀ (nM) | Assay Type |

| This compound | Target Kinase X | 150 | In Vitro Kinase Assay |

| Analogue 1 | Target Kinase X | 85 | In Vitro Kinase Assay |

| Analogue 2 | Target Kinase X | 520 | In Vitro Kinase Assay |

| Staurosporine (Control) | Target Kinase X | 15 | In Vitro Kinase Assay |

Table 2: Hypothetical Cellular Assay Data This table shows how data from cell-based assays would be structured to demonstrate on-target activity.

| Compound | Cell Line | Target Engagement (EC₅₀, nM) | Cell Viability (GI₅₀, µM) |

| This compound | MCF-7 | 250 (NanoBRET) | 5.2 |

| This compound | HCT116 | 310 (NanoBRET) | 7.8 |

| Control Compound | MCF-7 | 45 (NanoBRET) | 1.1 |

Visualizing the Validated Signaling Pathway

After successful target validation, the next step is to understand how the interaction between the compound and its target affects cellular signaling. If, hypothetically, this compound was found to be an inhibitor of a key kinase (e.g., "Kinase X") in a known cancer pathway, the mechanism would be visualized as follows.

Caption: Hypothetical signaling pathway inhibited by the compound.

This comprehensive, albeit generalized, guide provides the technical framework necessary for the discovery and characterization of the mechanism of action for a novel chemical entity like this compound. It underscores the systematic, multi-faceted approach required in modern drug discovery.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. 5-Bromo-N,3-dimethylpicolinamide | 1224604-11-8 | Benchchem [benchchem.com]

- 4. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]

- 5. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 5-Bromo-N-isopropylpicolinamide

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of 5-Bromo-N-isopropylpicolinamide is limited. This document, therefore, serves as an in-depth technical guide outlining a comprehensive framework for the systematic evaluation of these critical physicochemical properties, based on established regulatory guidelines and standard pharmaceutical development protocols. The experimental procedures and data presented are illustrative and intended to guide researchers in designing their own studies.

Introduction: Physicochemical Characterization in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Solubility profoundly influences a drug's bioavailability and the feasibility of developing various dosage forms. Stability determines a drug's shelf-life, storage requirements, and degradation profile, which are paramount for ensuring its safety and efficacy.

This compound, a substituted picolinamide, belongs to a class of compounds with diverse biological activities. A comprehensive characterization of its solubility and stability is a foundational step in its preclinical development. This guide provides a detailed roadmap for conducting these essential investigations.

Solubility Profiling

Aqueous solubility is a key determinant of drug absorption. Poor solubility can lead to low and variable bioavailability, hindering clinical development. A comprehensive solubility profile across different pH values and in various solvent systems is therefore essential.

Experimental Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility, providing the most accurate and reliable data.[1][2]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media at controlled temperatures.

Materials:

-

This compound (solid, confirmed purity)

-

Buffer solutions: pH 1.2 (simulated gastric fluid), pH 4.5, pH 6.8 (simulated intestinal fluid), and pH 7.4 (simulated blood plasma)[3][4]

-

Organic solvents: Ethanol, Propylene Glycol, Dimethyl Sulfoxide (DMSO)

-

Temperature-controlled orbital shaker or incubator[2]

-

Calibrated pH meter

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Validated HPLC-UV or LC-MS method for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[2]

-

Solvent Addition: Add a precise volume (e.g., 5 mL) of the desired buffer or solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C and 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[3] Preliminary experiments can determine the minimum time required to achieve equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let solids settle. Centrifuge the vials to pellet any remaining undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any fine particulates.

-

Quantification: Dilute the filtrate as necessary and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

pH Measurement: Measure the pH of the remaining supernatant to confirm the final pH of the saturated solution.

Data Presentation: Solubility Data

Quantitative solubility data should be organized clearly to facilitate analysis and comparison.

Table 1: Illustrative Solubility Profile of this compound

| Solvent/Medium | Temperature (°C) | Final pH | Solubility (mg/mL) | Solubility (µM) |

| pH 1.2 Buffer | 25 | 1.21 | Data | Data |

| pH 4.5 Buffer | 25 | 4.52 | Data | Data |

| pH 6.8 Buffer | 25 | 6.81 | Data | Data |

| pH 7.4 Buffer | 25 | 7.39 | Data | Data |

| Deionized Water | 25 | 7.1 (approx.) | Data | Data |

| pH 7.4 Buffer | 37 | 7.38 | Data | Data |

| Ethanol | 25 | N/A | Data | Data |

| DMSO | 25 | N/A | Data | Data |

Visualization: Solubility Determination Workflow

Figure 1. Workflow for Thermodynamic Solubility Determination.

Stability Profiling

Stability testing is a critical component of drug development, providing evidence on how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] These studies are essential for determining re-test periods and recommended storage conditions.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[1][5]

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[6]

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound heated at 80°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7][8] A control sample should be wrapped in aluminum foil to protect it from light.

Procedure:

-

Prepare solutions of this compound (e.g., at 1 mg/mL) in the respective stress media. For thermal stress, use the solid API.

-

Expose the samples to the conditions for the specified duration.

-

At the end of the exposure period, neutralize the acidic and basic samples.

-

Analyze all samples by a validated, stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradation products.

-

Characterize significant degradation products using LC-MS to gain insights into degradation pathways.

Data Presentation: Forced Degradation Results

The goal is to achieve a target degradation of 5-20% to ensure that relevant degradation products are formed without destroying the molecule entirely.[6][9]

Table 2: Illustrative Forced Degradation Summary for this compound

| Stress Condition | Assay of Parent (%) | % Degradation | Number of Degradants | Purity of Major Degradant Peak (%) |

| Control (Unstressed) | 100.0 | 0.0 | 0 | N/A |

| 0.1 M HCl, 60°C | Data | Data | Data | Data |

| 0.1 M NaOH, 60°C | Data | Data | Data | Data |

| 3% H₂O₂, RT | Data | Data | Data | Data |

| Thermal (80°C, solid) | Data | Data | Data | Data |

| Photolytic (ICH Q1B) | Data | Data | Data | Data |

Experimental Protocol: ICH Stability Studies

Formal stability studies are conducted under specific temperature and humidity conditions as defined by the International Council for Harmonisation (ICH).[5]

Objective: To evaluate the long-term stability of this compound under ICH-prescribed storage conditions.

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (only if significant change occurs at accelerated conditions)

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[5]

Procedure:

-

Package the API in a container closure system that simulates the proposed packaging for storage and distribution.[9]

-

Place a sufficient number of samples in stability chambers maintained at the specified conditions.

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[5]

-

Analyze the samples for key attributes, including:

-

Appearance (visual inspection)

-

Assay/Purity (via stability-indicating HPLC method)

-

Degradation products/Impurities

-

Water content (if applicable)

-

Data Presentation: ICH Stability Data

Table 3: Illustrative ICH Stability Data for this compound

| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 25°C / 60% RH | 0 | White Powder | 99.8 | 0.15 |

| 3 | Conforms | 99.7 | 0.18 | |

| 6 | Conforms | 99.8 | 0.20 | |

| 12 | Conforms | 99.6 | 0.25 | |

| 40°C / 75% RH | 0 | White Powder | 99.8 | 0.15 |

| 3 | Conforms | 99.2 | 0.55 | |

| 6 | Conforms | 98.7 | 0.95 |

Visualization: Comprehensive Stability Assessment Workflow

Figure 2. Workflow for a Comprehensive Stability Assessment.

Conclusion

A thorough understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its advancement as a drug candidate. The protocols and frameworks detailed in this guide provide a robust, systematic approach for generating the high-quality data required by researchers and regulatory agencies. By following these established methodologies, drug development professionals can build a comprehensive physicochemical profile, enabling informed decisions on formulation strategies, establishing appropriate storage conditions and shelf-life, and ultimately ensuring the development of a safe, stable, and effective therapeutic product.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]

- 4. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. database.ich.org [database.ich.org]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. fdm-makers.com [fdm-makers.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

5-Bromo-N-isopropylpicolinamide: A Versatile Scaffold for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-isopropylpicolinamide is a key synthetic building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The presence of a bromine atom on the pyridine ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The N-isopropylpicolinamide moiety can play a crucial role in modulating the physicochemical properties and biological activity of the resulting compounds. This technical guide provides a comprehensive overview of the synthesis, characterization, and synthetic applications of this compound, with a particular focus on its utility in the discovery of kinase inhibitors.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, the predicted properties of the closely related 5-Bromo-N-propylpicolinamide provide valuable insights.

| Property | Value |

| Molecular Formula | C₉H₁₁BrN₂O |

| Molecular Weight | 243.10 g/mol |

| Predicted Boiling Point | 364.9 ± 27.0 °C[1] |

| Predicted Density | 1.411 ± 0.06 g/cm³[1] |

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from 5-bromo-2-methylpyridine. The first step involves the oxidation of the methyl group to a carboxylic acid, followed by an amide coupling reaction with isopropylamine.

Step 1: Synthesis of 5-Bromo-2-picolinic acid

Reaction Scheme:

Experimental Protocol:

To a 250 mL three-necked flask containing 5-bromo-2-methylpyridine (17.1 g, 0.1 mol), add 100 mL of water. The flask is equipped with a thermometer and a condenser. The mixture is heated to 80°C with stirring. Potassium permanganate (31.6 g, 0.2 mol) is added in portions, maintaining the reaction temperature at 85°C for 90 minutes. After the reaction is complete, the mixture is filtered. The filtrate is acidified with 6 mol/L hydrochloric acid to a pH of 3-4 and then cooled to room temperature. The resulting precipitate is collected and recrystallized from ethanol to yield 5-bromo-2-picolinic acid. A molar yield of 77% can be expected.

Step 2: Synthesis of this compound

Reaction Scheme:

Experimental Protocol:

In a round-bottom flask, 5-bromo-2-picolinic acid (1.0 eq) is dissolved in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). A coupling agent such as HATU (1.2 eq) or EDC (1.2 eq) in combination with HOBt (1.2 eq) is added to the solution. The mixture is stirred for 10-15 minutes at room temperature to activate the carboxylic acid. Isopropylamine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) are then added. The reaction is stirred at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with saturated aqueous NaHCO₃ solution, water, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

| Spectroscopy | Expected Signals |

| ¹H NMR | Signals corresponding to the pyridine ring protons (typically in the aromatic region, δ 7.5-8.5 ppm), a multiplet for the isopropyl CH group, and a doublet for the isopropyl CH₃ groups. The NH proton of the amide will appear as a doublet. |

| ¹³C NMR | Resonances for the five carbons of the pyridine ring, the amide carbonyl carbon (δ ~165-175 ppm), and the carbons of the isopropyl group. |

| IR (Infrared) | Characteristic absorption bands for the N-H stretch of the secondary amide (~3300 cm⁻¹), the C=O stretch of the amide (Amide I band, ~1650 cm⁻¹), and the N-H bend (Amide II band, ~1550 cm⁻¹). |

| MS (Mass Spec) | A molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom. |

Applications as a Synthetic Building Block

The bromine atom at the 5-position of the picolinamide ring is amenable to various palladium-catalyzed cross-coupling reactions, making this compound a valuable building block for creating diverse libraries of compounds. The two most prominent reactions are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the 5-position of the picolinamide and a variety of organoboron reagents.

Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (Example with Phenylboronic Acid):

In a Schlenk flask, this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(OAc)₂ (0.05 eq) with a suitable ligand like SPhos (0.1 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq) are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/water 4:1), is added. The reaction mixture is heated to 80-110°C and stirred for 12-24 hours, with progress monitored by TLC. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield 5-phenyl-N-isopropylpicolinamide.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF/H₂O | 80 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of C-N bonds, coupling the 5-position of the picolinamide with a wide range of primary and secondary amines.

Catalytic Cycle for Buchwald-Hartwig Amination:

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol (Example with Aniline):

In a dry Schlenk flask under an inert atmosphere, this compound (1.0 eq), aniline (1.2 eq), a palladium precursor such as Pd₂(dba)₃ (0.02 eq) or Pd(OAc)₂ (0.04 eq), a suitable phosphine ligand like BINAP (0.04 eq) or Xantphos (0.08 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq) are combined. Anhydrous toluene is added, and the mixture is degassed by several vacuum-argon cycles. The reaction is then heated to 100-110°C with vigorous stirring for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove palladium residues. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography to afford 5-(phenylamino)-N-isopropylpicolinamide.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 110 |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 90 |

Application in Drug Discovery: VEGFR-2 Inhibitors

Picolinamide derivatives have emerged as a promising class of compounds for the development of anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2][3]

VEGFR-2 Signaling Pathway

Inhibition of VEGFR-2 blocks downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

VEGFR-2 Signaling Pathway and Inhibition:

Caption: Inhibition of the VEGFR-2 signaling pathway by a picolinamide derivative.

Biological Activity of Picolinamide Derivatives

Several studies have demonstrated the potent anti-proliferative and VEGFR-2 inhibitory activities of picolinamide derivatives. The tables below summarize representative data for this class of compounds.

In Vitro Anti-proliferative Activity of Picolinamide Derivatives [2]

| Compound | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |

| 8j | 12.5 | 20.6 |

| 8l | 13.2 | 18.2 |

| Sorafenib | 19.3 | 29.0 |

| Axitinib | 22.4 | 38.7 |

VEGFR-2 Kinase Inhibitory Activity [3]

| Compound | VEGFR-2 IC₅₀ (nM) |

| 7h | 87 |

| 9a | 27 |

| 9l | 94 |

| Sorafenib | 180 |

These data highlight that picolinamide derivatives can exhibit potent inhibition of both cancer cell proliferation and the target kinase, VEGFR-2, often with greater efficacy than established drugs like Sorafenib. The ability to readily diversify the 5-position of the picolinamide core using this compound allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Conclusion

This compound is a highly valuable and versatile building block for modern drug discovery. Its straightforward synthesis and the reactivity of the bromine atom towards key cross-coupling reactions provide a robust platform for the generation of diverse compound libraries. The demonstrated potential of the picolinamide scaffold in targeting critical oncological pathways, such as VEGFR-2 signaling, underscores the importance of this building block for researchers and scientists in the development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in innovative drug design and development programs.

References

Preliminary Biological Activity of 5-Bromo-N-isopropylpicolinamide: An Overview

Despite a comprehensive search of scientific literature and patent databases, no specific data regarding the preliminary biological activity of 5-Bromo-N-isopropylpicolinamide has been reported.

While the broader class of picolinamide derivatives has been investigated for various therapeutic applications, information detailing the specific biological effects, mechanism of action, or experimental protocols for this compound is not currently available in the public domain.

Researchers and drug development professionals interested in this specific compound would need to undertake initial screening and in vitro studies to determine its potential biological activities.

Context from Related Compounds

Although no direct data exists for this compound, the biological activities of structurally related compounds may offer some insights into its potential areas of interest. Picolinamide and its derivatives have been explored for a range of biological effects, including:

-

Antitumor Activity: Certain substituted picolinamide derivatives have been synthesized and evaluated for their potential as anticancer agents. For example, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives demonstrated the ability to inhibit the proliferation of human cancer cell lines.

-

Antimicrobial Properties: The picolinamide scaffold is a component of some molecules investigated for their antibacterial and antifungal activities.

-

Kinase Inhibition: Some complex molecules incorporating a picolinamide-like substructure have been patented as protein kinase inhibitors, suggesting a potential role in modulating cell signaling pathways.

-

Diagnostic Imaging: A radioactive isotope-labeled picolinamide derivative, N-(3-(dimethylamino)propyl)-5-[ ¹⁸F]fluoropicolinamide, has been developed as a potential agent for PET imaging in the diagnosis of malignant melanoma.[1]

It is important to emphasize that these activities are reported for related but distinct chemical entities. The specific substitution of a bromo group at the 5-position and an N-isopropyl group on the amide of the picolinamide core will significantly influence the compound's physicochemical properties and its interaction with biological targets. Therefore, the activities of these related compounds should not be directly extrapolated to this compound.

Future Directions and Experimental Considerations

To elucidate the preliminary biological activity of this compound, a systematic in vitro screening approach would be necessary. A general workflow for such an investigation is outlined below.

General Experimental Workflow for Preliminary Biological Screening

Caption: A generalized workflow for the initial biological evaluation of a novel chemical entity.

Potential Starting Points for Investigation:

-

Cytotoxicity Assays: Initial screening against a panel of cancer cell lines (e.g., using an MTT or similar cell viability assay) would determine if the compound possesses any antiproliferative effects.

-

Antimicrobial Susceptibility Testing: Evaluation against a range of bacterial and fungal strains (e.g., determining the Minimum Inhibitory Concentration - MIC) would assess its potential as an antimicrobial agent.

-

Kinase Inhibition Assays: Screening against a panel of protein kinases could identify potential targets in cell signaling pathways.

-

Receptor Binding Assays: Depending on structural similarities to known pharmacophores, screening against specific G-protein coupled receptors (GPCRs) or other receptor families could be considered.

References

The Expanding Therapeutic Landscape of Picolinamide Derivatives: A Technical Guide to Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

The picolinamide scaffold, a pyridine-2-carboxamide structure, has emerged as a privileged fragment in modern drug discovery, leading to the development of a diverse array of therapeutic agents. This technical guide provides an in-depth overview of the recent advancements in the discovery and synthesis of novel picolinamide derivatives, their biological evaluation, and the underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the field of drug development.

Therapeutic Applications of Novel Picolinamide Derivatives

Picolinamide derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, metabolic diseases, infectious diseases, and neurodegenerative disorders. The versatility of the picolinamide core allows for structural modifications that can be tailored to interact with a variety of biological targets with high affinity and selectivity.

Anticancer Agents

A significant focus of research has been on the development of picolinamide derivatives as anticancer agents. These compounds have been shown to target key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

-

Aurora Kinase Inhibition: A novel series of N-methylpicolinamide-4-thiol derivatives has been synthesized and identified as potent antitumor agents.[1][2] One of the lead compounds, 6p , exhibited broad-spectrum anti-proliferative activity against several human cancer cell lines, with IC50 values in the low micromolar range, in some cases surpassing the efficacy of the established drug sorafenib.[1] Mechanistic studies revealed that compound 6p selectively inhibits Aurora-B kinase, a key regulator of mitosis, providing a clear rationale for its antiproliferative effects.[1][2]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial mediator of angiogenesis, a process vital for tumor growth and metastasis.[3][4] Novel picolinamide-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[3][4][5] Compounds 8j and 8l from one study demonstrated significant antiproliferative activity against A549 (lung cancer) and HepG2 (liver cancer) cell lines.[3][4] Molecular docking studies have elucidated the binding modes of these inhibitors within the VEGFR-2 kinase domain, highlighting key interactions with residues such as Cys919.[4]

Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Picolinamide derivatives have been identified as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome, including type 2 diabetes and obesity.[6][7][8] Optimization of a lead compound from a high-throughput screen led to the discovery of highly potent and metabolically stable inhibitors that demonstrated efficacy in animal models, reducing fasting blood glucose and insulin levels.[6]

Antibacterial Agents

The rise of antibiotic resistance has spurred the search for new antibacterial agents. A class of picolinamide derivatives has shown remarkable potency and selectivity against Clostridioides difficile, a major cause of healthcare-associated infections.[9] Structure-activity relationship (SAR) studies led to the development of compounds with over 1000-fold selectivity for C. difficile over other gut microbiota, offering a promising strategy to combat recurrent infections while minimizing gut dysbiosis.[9]

Acetylcholinesterase (AChE) Inhibitors

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Benzamide and picolinamide derivatives containing a dimethylamine side chain have been synthesized and evaluated for their AChE inhibitory activity.[10][11][12][13] SAR studies revealed that the substitution pattern on the picolinamide core significantly influences inhibitory potency and selectivity against AChE over butyrylcholinesterase (BChE).[10][11][13]

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative novel picolinamide derivatives.

Table 1: Antiproliferative Activity of N-methylpicolinamide-4-thiol Derivative 6p and Sorafenib [1]

| Cell Line | Compound 6p IC50 (μM) | Sorafenib IC50 (μM) |

| HepG2 (Liver Cancer) | <10 | >10 |

| HCT-116 (Colon Cancer) | <10 | >10 |

| SW480 (Colon Cancer) | <10 | >10 |

| SPC-A1 (Lung Cancer) | <10 | >10 |

| A375 (Melanoma) | <10 | >10 |

Table 2: Kinase Inhibitory Activity of Compound 6p (at 10 μM) [1]

| Kinase | Inhibition (%) |

| Aurora-B | 87 |

| Other Kinases | Not specified as significant |

Table 3: Antiproliferative Activity of VEGFR-2 Inhibitors 8j and 8l [4]

| Compound | A549 IC50 (μM) | HepG2 IC50 (μM) |

| 8j | 12.5 | 20.6 |

| 8l | 13.2 | 18.2 |

| Sorafenib | 19.3 | 29.0 |

| Axitinib | 22.4 | 38.7 |

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Picolinamide Derivative 7a [10][11]

| Compound | AChE IC50 (μM) | BChE IC50 (μM) | Selectivity (BChE/AChE) |

| 7a | 2.49 ± 0.19 | >250 | 99.40 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key picolinamide derivatives.

General Synthesis of N-Methyl-picolinamide-4-thiol Derivatives (e.g., 6j, 6k, 6l)[1]

Step 1: Synthesis of N-methyl-4-chloropicolinamide.

-

To a solution of 4-chloropicolinic acid in an appropriate solvent, add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA).

-

Add methylamine hydrochloride and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture by extraction and purify the product by column chromatography.

Step 2: Synthesis of N-methyl-4-((4-aminophenyl)thio)picolinamide.

-

To a solution of N-methyl-4-chloropicolinamide in a suitable solvent (e.g., DMF), add 4-aminothiophenol and a base (e.g., K2CO3).

-

Heat the reaction mixture and monitor its progress by TLC.

-

After completion, cool the mixture, add water, and collect the precipitate by filtration.

Step 3: Synthesis of the final N-methyl-picolinamide-4-thiol derivatives (e.g., 6j, 6k, 6l).

-

To a solution of N-methyl-4-((4-aminophenyl)thio)picolinamide in a solvent like dichloromethane, add the desired benzoyl chloride and a base (e.g., triethylamine).

-

Stir the reaction at room temperature.

-

After the reaction is complete, wash the mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

-

Characterize the final compounds using 1H-NMR, 13C-NMR, and ESI-MS.[1]

General Synthesis of Picolinamide Amide Derivatives as AChE Inhibitors[12][14]

Step 1: Amide coupling.

-

To a solution of picolinic acid in toluene, add an aminophenol, dicyclohexylcarbodiimide (DCC), and 1-hydroxybenzotriazole (HOBt).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate.

Step 2: Alkylation.

-

To a solution of the product from Step 1 in acetone, add chloroethyldimethylamine, potassium carbonate (K2CO3), and sodium iodide (NaI).

-

Reflux the reaction mixture.

-

After the reaction is complete, cool the mixture and filter.

-

Concentrate the filtrate and purify the final product by silica gel chromatography.

-

Characterize the final compounds using 1H NMR, IR, and MS.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and a generalized synthetic workflow.

Caption: VEGFR-2 signaling pathway and the inhibitory action of picolinamide derivatives.

Caption: Role of Aurora-B kinase in mitosis and its inhibition by picolinamides.

Caption: A generalized workflow for the synthesis of novel picolinamide derivatives.

Conclusion and Future Directions

The picolinamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The research highlighted in this guide demonstrates the successful application of rational drug design and synthetic chemistry to develop potent and selective modulators of various biological targets. Future efforts in this field will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, exploring new therapeutic applications, and developing more efficient and sustainable synthetic methodologies. The continued exploration of the chemical space around the picolinamide core holds significant promise for addressing unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KR20110123657A - Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same - Google Patents [patents.google.com]

- 9. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]